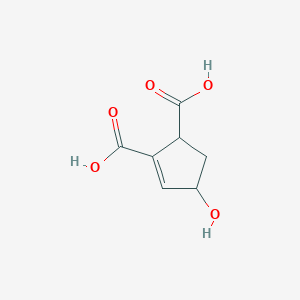
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and carboxylic acid functional groups.
Méthodes De Préparation
The synthesis of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid typically involves multiple steps. One common synthetic route starts from commercially available (syn)-tetrahydrophthalic anhydride. . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in medicinal chemistry. It has been incorporated into potent tetrapeptidic inhibitors of the hepatitis C virus NS3 protease, serving as a new N-acyl-l-hydroxyproline mimic . . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. In the case of hepatitis C virus NS3 protease inhibitors, the compound acts as a bioisostere, mimicking the structure of N-acyl-l-hydroxyproline. This interaction inhibits the protease activity, thereby preventing the replication of the virus . The exact molecular pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly valuable for specific applications in medicinal chemistry and bio-based synthesis .
Propriétés
Numéro CAS |
918827-56-2 |
|---|---|
Formule moléculaire |
C7H8O5 |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h1,3,5,8H,2H2,(H,9,10)(H,11,12) |
Clé InChI |
FSGMMLLHQMPDNM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=C(C1C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


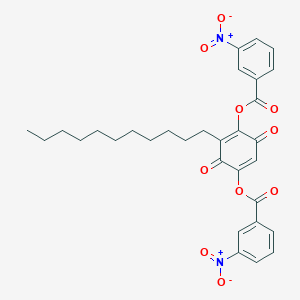

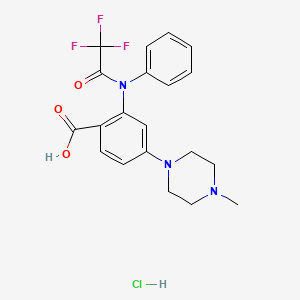
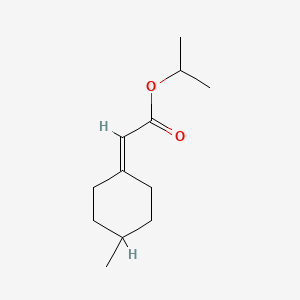


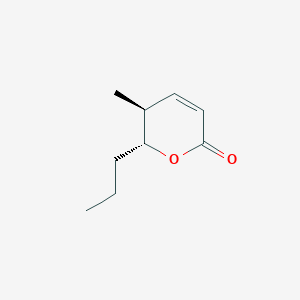

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
